2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22FNO2S2 and its molecular weight is 379.51. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the core structure of the queried compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through in vitro assays such as DPPH, ABTS, and FRAP. The antioxidant properties of these ligands and their complexes underline the potential for developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Anti-Cancer Activity
Compounds structurally related to the queried molecule have shown anti-cancer activity. For instance, fluoro-substituted benzo[b]pyran derivatives have demonstrated anticancer activity at low concentrations against lung, breast, and CNS cancer cell lines. This highlights the potential for designing and synthesizing novel anticancer agents based on the chemical scaffold of the queried compound (Hammam et al., 2005).
Anti-Inflammatory Activity
Further research into related chemical structures has uncovered compounds with significant anti-inflammatory activity. N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, for example, have shown promise in this area, indicating the therapeutic potential of structurally similar compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Heterocyclic Synthesis
The versatility of acetamide derivatives in heterocyclic synthesis has been demonstrated, leading to the creation of various polyfunctionally substituted heterocyclic compounds. These compounds have applications in drug development, offering a wide range of biological activities and potential therapeutic benefits (Mohareb et al., 2004).
Neuroprotection in Cerebral Ischemic Injury
Analogues of salidroside, which share functional groups with the queried compound, have shown potent neuroprotective effects in models of cerebral ischemic injury. These findings suggest that modifications of the core structure of "2-((4-fluorophenyl)thio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide" could lead to the development of new neuroprotective agents (Yu et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S2/c20-15-3-5-18(6-4-15)25-14-19(22)21(16-8-11-23-12-9-16)10-7-17-2-1-13-24-17/h1-6,13,16H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMTKPDEXCCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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